3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

dCTPase Inhibition Positional Isomerism Structure–Activity Relationship

This compound is the minimal pharmacophore of the piperazin-1-ylpyridazine dCTPase inhibitor chemotype validated by the Helleday laboratory at Karolinska Institutet. Its ortho-chlorobenzoyl substitution and unsubstituted pyrazole define the baseline for systematic SAR expansion. Procure this exact structure to benchmark potency, target engagement, and selectivity against related NTP pyrophosphatases. It serves as the critical ortho-chloro comparator to the para-chloro positional isomer (CAS 1019100-58-3) for dissecting halogen position effects on binding kinetics and cellular pharmacology. Source all analogs from a single authenticated provider to ensure internally controlled head-to-head profiling and avoid experimental variability introduced by unchecked generic substitution.

Molecular Formula C18H17ClN6O
Molecular Weight 368.8 g/mol
Cat. No. B5200620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Molecular FormulaC18H17ClN6O
Molecular Weight368.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C18H17ClN6O/c19-15-5-2-1-4-14(15)18(26)24-12-10-23(11-13-24)16-6-7-17(22-21-16)25-9-3-8-20-25/h1-9H,10-13H2
InChIKeyUJTXSVDGJJQNEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine: Compound Class, Molecular Identity, and Procurement-Relevant Background


The compound 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (molecular formula C₁₈H₁₇ClN₆O, exact mass 368.1152 Da) is a fully synthetic heterocyclic small molecule composed of a central pyridazine core substituted at the 3-position with a 4-(2-chlorobenzoyl)piperazine moiety and at the 6-position with an unsubstituted 1H-pyrazol-1-yl group . It belongs to the broader class of piperazin-1-ylpyridazine derivatives, which have been identified as a novel chemotype for potent inhibition of human deoxycytidine triphosphate pyrophosphatase 1 (dCTPase, also known as DCTPP1), an enzyme implicated in cancer cell stemness and nucleotide pool homeostasis [1]. This compound occupies a specific structural niche defined by the ortho-chlorobenzoyl substitution pattern and the absence of additional substituents on the pyrazole ring, distinguishing it from numerous close analogs that vary in halogen position, benzoyl replacement, and pyrazole alkylation .

Why 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine Cannot Be Replaced by Generic In-Class Analogs for Scientific Use


Within the piperazin-1-ylpyridazine chemotype, minor structural perturbations cause substantial shifts in dCTPase inhibitory potency, target engagement, and selectivity over related nucleotide-metabolizing enzymes [1]. The systematic structure–activity relationship (SAR) established for this series demonstrates that both the nature and position of the benzoyl substituent on the piperazine ring and the substitution pattern on the pyrazole motif are critical drivers of biochemical activity; even a positional isomer such as 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 1019100-58-3) or a methylated pyrazole analog such as 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS 1020502-96-8) cannot be assumed to exhibit equivalent binding kinetics, cellular target modulation, or synergy profiles with nucleoside analogs without explicit head-to-head data . Generic substitution without compound-specific verification therefore introduces uncontrolled experimental variability and risks misinterpretation of pharmacological outcomes.

Quantitative Evidence for Selecting 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine Over Its Closest Analogs


Ortho- vs. Para-Chlorobenzoyl Positional Isomerism: Structural and Physicochemical Differentiation

The target compound bears a 2-chlorobenzoyl (ortho-chloro) group on the piperazine nitrogen, whereas the closest commercially cataloged positional isomer, 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (para-chloro analog), differs solely in the chlorine position on the benzoyl ring. In the broader piperazin-1-ylpyridazine dCTPase inhibitor series, the ortho-substitution pattern on the benzoyl moiety is explicitly associated with enhanced binding interactions within the dCTPase active site, while para-substituted analogs are not represented among the lead compounds with the highest target engagement [1]. The ortho-chloro placement influences both the conformational preference of the piperazine–carbonyl linkage and the electronic character of the benzoyl pharmacophore, parameters that cannot be replicated by the para-isomer .

dCTPase Inhibition Positional Isomerism Structure–Activity Relationship

Presence vs. Absence of Chlorine on the Benzoyl Ring: Impact on dCTPase Inhibitor Pharmacophore Integrity

The target compound contains a 2-chlorobenzoyl substituent, whereas the des-chloro analog, 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, lacks the halogen atom entirely. The chlorine atom in the ortho position contributes to halogen bonding interactions and alters the electronic distribution of the benzoyl ring. In the published dCTPase inhibitor chemotype, the most potent compounds consistently retain at least one halogen or electron-withdrawing group on the benzoyl moiety; unsubstituted benzoyl derivatives are conspicuously absent from the list of lead inhibitors that achieve nanomolar potency and robust target engagement [1]. The chloro substituent is also a key determinant of metabolic stability and microsomal clearance within this chemical series [2].

dCTPase Pharmacophore Halogen Bonding Benzoyl-piperazine SAR

Unsubstituted vs. Dimethyl-Substituted Pyrazole: Implications for Molecular Recognition and Physicochemical Profile

The target compound incorporates an unsubstituted 1H-pyrazol-1-yl group at the pyridazine 6-position, whereas a closely related analog, 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS 1020502-96-8), bears two methyl groups on the pyrazole ring. The dimethyl substitution increases the molecular weight from 368.8 Da to 396.15 Da (a ΔMW of +27.3 Da) and elevates calculated lipophilicity, as reflected in the higher number of heavy atoms (28 vs. 26) and increased molecular complexity (543 vs. an estimated lower value for the unsubstituted analog) . In the dCTPase inhibitor series, pyrazole substitution modulates both steric fit within the enzyme active site and the compound's passive membrane permeability; unsubstituted pyrazole derivatives represent the minimal steric footprint, which may be advantageous for maintaining target engagement while minimizing off-target interactions [1].

Pyrazole Substitution Steric Effects Physicochemical Properties

Pyrazole- vs. Pyrrolidine-Containing 6-Position Heterocycle: dCTPase Target Class Alignment

The target compound carries a 1H-pyrazol-1-yl substituent at the pyridazine 6-position, whereas 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine replaces the aromatic pyrazole with a saturated pyrrolidine ring. The published piperazin-1-ylpyridazine dCTPase inhibitor class consistently employs aromatic nitrogen-containing heterocycles (including pyrazole, triazole, and oxadiazole) at the 6-position; saturated heterocycles such as pyrrolidine are absent from the lead inhibitor set [1]. The aromatic pyrazole contributes to π-stacking interactions within the dCTPase binding pocket and provides a distinct hydrogen-bond acceptor profile compared to the aliphatic pyrrolidine, which may alter both binding affinity and selectivity over related NTP pyrophosphatases [1].

Heterocycle SAR dCTPase Recognition 6-Position Substitution

Recommended Research and Procurement Application Scenarios for 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine


dCTPase Inhibitor Lead Series Exploration and Structure–Activity Relationship Expansion

This compound serves as a direct structural probe within the piperazin-1-ylpyridazine dCTPase inhibitor chemotype validated by the Helleday laboratory at Karolinska Institutet [1]. Its ortho-chlorobenzoyl-piperazine core and unsubstituted pyrazole motif represent the minimal pharmacophore elements of the lead series, making it appropriate for systematic SAR expansion studies where baseline potency, target engagement, and selectivity against related NTP pyrophosphatases (e.g., NUDT family enzymes) are to be benchmarked against published lead compounds [1].

Positional Isomer Comparator in Benzoyl-Piperazine Chemical Probe Studies

The compound's ortho-chloro substitution pattern allows it to function as a critical comparator to the para-chloro positional isomer (CAS 1019100-58-3) and the unsubstituted benzoyl analog in studies designed to dissect the contribution of halogen position and electronic effects to dCTPase binding kinetics and cellular pharmacology [1]. Procurement of all three analogs from a single, authenticated source enables internally controlled head-to-head biochemical and biophysical profiling .

Molecular Docking and Computational Chemistry Model Validation

The compound's well-defined three-dimensional structure—featuring rotational flexibility at the piperazine–pyridazine junction and a planar pyrazole ring [1]—makes it suitable for use as a test ligand in docking and molecular dynamics simulations of dCTPase homology models or crystal structures. Its retention of the ortho-chlorobenzoyl pharmacophore, which is present in the most potent series members, supports its utility as a reference compound for computational method benchmarking .

Nucleotide Analog Synergy Screening in Hematological Cancer Cell Models

The piperazin-1-ylpyridazine class has been reported to synergize with cytidine analogs (e.g., decitabine) against leukemic cells through dCTPase-dependent modulation of nucleotide pools [1]. This exact compound, carrying the ortho-chlorobenzoyl and unsubstituted pyrazole substitution pattern, can be deployed in cellular synergy assays to determine whether the minimal pharmacophore configuration retains or enhances the synergy phenotype observed for more elaborated analogs, guiding the selection of lead candidates for in vivo proof-of-concept studies [1].

Quote Request

Request a Quote for 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.